3-(Bromomethyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-Benzenesulfonyl fluoride: is an organic compound that features a bromomethyl group attached to a benzenesulfonyl fluoride moiety
Mechanism of Action
Target of Action
3-(bromomethyl)-Benzenesulfonyl fluoride is a complex compound that interacts with various targets. It’s known that fluoride ions interact with diols and strong lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, fluoride ions participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
For instance, fluoride ions can inhibit glycolysis, a crucial metabolic pathway . Furthermore, the strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
High and chronic exposure to fluoride causes cellular apoptosis . Fluoride’s impact on mitophagy, biogenesis, and mitochondrial dynamics is also of interest .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(bromomethyl)-Benzenesulfonyl fluoride. Fluoride is a widespread groundwater pollutant, and excessive intake, mostly through drinking water, can lead to fluorosis . The compound’s stability and reactivity may also be influenced by the presence of other elements and compounds in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromomethyl)benzene-1-sulfonyl fluoride typically involves the bromination of benzenesulfonyl fluoride. One common method includes the reaction of benzenesulfonyl fluoride with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the bromomethyl group.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and amines substituted at the bromomethyl position.
Coupling Reactions:
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-Benzenesulfonyl fluoride is used as an intermediate in organic synthesis, particularly in the preparation of sulfonyl-containing compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Comparison with Similar Compounds
Benzenesulfonyl fluoride: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-Benzenesulfonyl fluoride: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive due to the better leaving group ability of bromide compared to chloride.
Uniqueness: 3-(Bromomethyl)-Benzenesulfonyl fluoride is unique due to its combination of a highly reactive bromomethyl group and a sulfonyl fluoride moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANRVXMUYOCEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79686-36-5 |
Source
|
Record name | 3-(bromomethyl)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.